molecular formula C10H19NO2S B153222 tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate CAS No. 141699-70-9

tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate

Cat. No. B153222
M. Wt: 217.33 g/mol
InChI Key: DIWNPKSWGAEEQS-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azoles. Pyrrolidine derivatives are of significant interest due to their presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful optimization. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones demonstrates the innovative approaches being developed to streamline the synthesis of such compounds . Similarly, the large-scale preparation of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, involves a one-pot process that includes debenzylation and ring hydrogenation .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using spectroscopic methods and confirmed by X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized and its crystal structure was determined, revealing a triclinic space group and specific cell parameters, with the proline ring adopting an envelope conformation .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The regioselective addition of tert-butyl magnesium reagents to pyridine derivatives is a method for synthesizing 3-substituted 4-tert-butylpyridine derivatives . Additionally, the reaction of tert-butyl esters with singlet oxygen can yield peroxidic intermediates that couple with nucleophiles to produce 5-substituted pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their functional groups and molecular structure. For instance, pyrrolidine nitroxides with bulky alkyl substituents adjacent to the N–O group exhibit high resistance to bioreduction, which is a valuable property for certain applications . The stability and reactivity of these compounds can be further explored through their reactions with electrophilic and nucleophilic reagents, as well as through reduction and oxidation processes .

Scientific Research Applications

Synthesis of N-Heterocycles

Research has highlighted the utility of tert-butyl sulfinamides, closely related to tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate, in the asymmetric synthesis of N-heterocycles. These compounds are pivotal in creating structurally diverse piperidines, pyrrolidines, and azetidines, which are integral to many natural products and pharmaceuticals. The methodology leveraging tert-butanesulfinamide has been particularly noted for its contribution to stereoselective synthesis, offering a versatile approach to accessing a wide range of biologically active compounds (R. Philip et al., 2020).

Environmental Impact and Fate

The environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants, to which tert-butyl derivatives are closely related, have been extensively studied. These compounds, including tert-butylated phenols, are widely used in industrial applications to inhibit oxidation. Research has indicated their presence across various environmental matrices, raising concerns about their persistence and impact on human health. This body of work underscores the necessity for ongoing monitoring and evaluation of such compounds in the environment (Runzeng Liu & S. Mabury, 2020).

Biodegradation

The microbial degradation of ethers like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), compounds related to tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate, in soil and groundwater, has been a subject of significant interest. These studies have explored the mechanisms through which microorganisms can metabolize these substances under various redox conditions. Despite the slower biodegradation rates of these compounds compared to traditional hydrocarbons, advancements in understanding their microbial degradation pathways are crucial for addressing contamination issues at gasoline-impacted sites. The research demonstrates the potential for aerobic and anaerobic degradation, albeit with limitations under methanogenic conditions, where TBA often emerges as a persistent by-product (S. Thornton et al., 2020).

properties

IUPAC Name

tert-butyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-5-4-8(6-11)7-14/h8,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWNPKSWGAEEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(mercaptomethyl)pyrrolidine-1-carboxylate

CAS RN

141699-70-9
Record name tert-butyl 3-(sulfanylmethyl)pyrrolidine-1-carboxylate
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